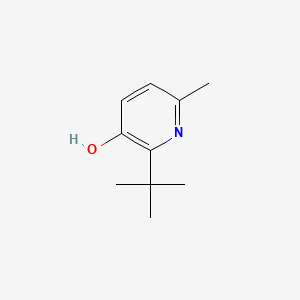

2-tert-Butyl-6-methyl-3-hydroxypyridine

Description

Contextualization within 3-Hydroxypyridine (B118123) Chemistry

The study of 2-tert-butyl-6-methyl-3-hydroxypyridine is best understood within the broader context of 3-hydroxypyridine chemistry. These parent structures are fundamental building blocks in organic synthesis and are known for their versatile reactivity.

Hydroxypyridines are a class of heterocyclic aromatic compounds that consist of a pyridine (B92270) ring substituted with one or more hydroxyl groups. Depending on the position of the hydroxyl group, they can exist as 2-hydroxypyridine (B17775), 3-hydroxypyridine, or 4-hydroxypyridine. These compounds exhibit tautomerism, a phenomenon where they exist as a mixture of two or more interconvertible isomers. For instance, 2-hydroxypyridine exists in equilibrium with its pyridone tautomer. mdpi.comgoogle.com 3-Hydroxypyridine also exhibits this tautomerism, existing in equilibrium with a zwitterionic pyridone form. orgsyn.orgresearchgate.netnih.gov

The nomenclature of substituted hydroxypyridines follows the IUPAC system, where the substituents on the pyridine ring are named and numbered to indicate their positions. In the case of this compound, the pyridine ring is substituted with a tert-butyl group at the 2-position, a methyl group at the 6-position, and a hydroxyl group at the 3-position. nih.govchemicalbook.com Its formal IUPAC name is 2-tert-butyl-6-methylpyridin-3-ol. nih.gov

Basic properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C10H15NO |

| Molecular Weight | 165.23 g/mol |

| CAS Number | 63688-35-7 |

| IUPAC Name | 2-tert-butyl-6-methylpyridin-3-ol |

| Canonical SMILES | CC1=NC(=C(C=C1)O)C(C)(C)C |

| InChIKey | GLANSBWYIOWFBX-UHFFFAOYSA-N |

Table 1: Basic properties of this compound. Data sourced from PubChem. nih.gov

Research into pyridine and its derivatives dates back to the 19th century, with significant advancements in synthesis and understanding of their properties occurring throughout the 20th century. mdpi.com The synthesis of the parent 3-hydroxypyridine has been approached through various methods, including the hydrolysis of 3-pyridinesulfonic acid and from furan (B31954) derivatives. rsc.org The development of synthetic routes to substituted 3-hydroxypyridines has been an active area of research, driven by the need for novel building blocks in medicinal chemistry and materials science. Early methods often involved multi-step processes with harsh conditions. More recent research has focused on developing more efficient and general methods for the synthesis of polysubstituted 3-hydroxypyridines, including hetero-Diels-Alder reactions and ruthenium-catalyzed ring-closing metathesis. mdpi.comnih.govrsc.org The synthesis of sterically hindered pyridines, such as those with tert-butyl groups, has also been a subject of investigation, often requiring specific organometallic reagents. wikipedia.org

Academic Significance of this compound

The academic significance of this compound lies in its potential to serve as a model compound for studying the interplay of steric and electronic effects on chemical reactivity.

The structure of this compound is characterized by the presence of a bulky tert-butyl group and a smaller methyl group flanking the nitrogen atom of the pyridine ring. This substitution pattern has profound implications for the molecule's reactivity.

The large tert-butyl group at the 2-position provides significant steric hindrance around the nitrogen atom. This steric bulk is known to diminish the nucleophilicity of the pyridine nitrogen. uni.luresearchgate.net For instance, 2,6-di-tert-butylpyridine (B51100) is a well-known non-nucleophilic base, capable of abstracting protons but unable to participate in nucleophilic attack or form adducts with Lewis acids due to steric shielding. rsc.orgwikipedia.org It is therefore highly probable that this compound also exhibits characteristics of a sterically hindered, non-nucleophilic base. The methyl group at the 6-position, while smaller than the tert-butyl group, further contributes to this steric environment.

The hydroxyl group at the 3-position is an electron-donating group and can participate in hydrogen bonding. Its presence influences the electronic properties of the pyridine ring and can also be a site for further chemical modification. The interplay between the electron-donating hydroxyl group and the steric hindrance from the alkyl groups makes this molecule a fascinating subject for reactivity studies.

While specific studies focusing on this compound as a model compound are not extensively documented in publicly available literature, its structure suggests it would be an excellent candidate for such investigations. Its nature as a likely non-nucleophilic base makes it a valuable tool for studying reactions where proton abstraction is desired without the complication of nucleophilic side reactions.

For example, in studies of elimination reactions, a non-nucleophilic base is often required to favor the E2 pathway over the competing SN2 pathway. The use of this compound in such a system could provide insights into the subtleties of base-induced elimination mechanisms. Furthermore, the presence of both a bulky and a less bulky substituent ortho to the nitrogen could allow for studies on the regioselectivity of reactions involving the pyridine ring.

Scope and Objectives of Research on this compound

Based on the chemistry of related compounds, research on this compound would likely focus on several key areas:

Synthesis and Characterization: Developing efficient and high-yielding synthetic routes to this compound and its derivatives would be a primary objective. This would involve a thorough characterization of its physical and spectroscopic properties.

Reactivity Studies: A detailed investigation of its reactivity, particularly its basicity and nucleophilicity, would be crucial. Comparing its properties to other substituted pyridines would help to quantify the steric and electronic effects of its substituents.

Applications in Organic Synthesis: Exploring its utility as a non-nucleophilic base in various organic transformations would be a significant research direction. This could include its use in dehydrohalogenations, enolate formations, and other base-mediated reactions where traditional nucleophilic bases are problematic.

Mechanistic Probes: Utilizing this molecule as a tool to elucidate reaction mechanisms, particularly those where steric hindrance plays a critical role in determining the reaction outcome.

Structure

3D Structure

Properties

CAS No. |

63688-35-7 |

|---|---|

Molecular Formula |

C10H15NO |

Molecular Weight |

165.23 g/mol |

IUPAC Name |

2-tert-butyl-6-methylpyridin-3-ol |

InChI |

InChI=1S/C10H15NO/c1-7-5-6-8(12)9(11-7)10(2,3)4/h5-6,12H,1-4H3 |

InChI Key |

GLANSBWYIOWFBX-UHFFFAOYSA-N |

SMILES |

CC1=NC(=C(C=C1)O)C(C)(C)C |

Canonical SMILES |

CC1=NC(=C(C=C1)O)C(C)(C)C |

Other CAS No. |

63688-35-7 |

Synonyms |

2-tert-butyl-6-methyl-3-hydroxypyridine 2-tert-butyl-6-methyl-3-hydroxypyridine hydrochloride IRP 1 IRP 3 IRP-1 IRP-3 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Tert Butyl 6 Methyl 3 Hydroxypyridine

Classical and Established Synthetic Routes

The traditional methods for synthesizing 2-tert-butyl-6-methyl-3-hydroxypyridine often involve multi-step processes, with a key strategy being the transformation of furan (B31954) derivatives.

Condensation Reactions Involving Furan Derivatives and Ammonia (B1221849)

A prominent route to hydroxypyridine derivatives involves the reaction of furan compounds, particularly those with a carbonyl group in the α-position, with ammonia or ammonium (B1175870) salts. nii.ac.jp This method has been the subject of various investigations to improve the yields of the resulting pyridine (B92270) derivatives. nii.ac.jp

The conversion of a furan ring into a pyridine ring through reaction with ammonia is a complex process. The primary mechanism involves the opening of the furan ring, followed by cyclization with the incorporation of the nitrogen atom from ammonia to form the pyridine heterocycle. youtube.com

The initial step is the reaction of a suitable furan derivative, such as an α-acylfuran, with ammonia. This leads to the formation of an intermediate, which then undergoes a series of rearrangements and condensation steps. The process can be conceptualized as an intramolecular condensation of a straight-chain compound containing a 1,4-dicarbonyl unit, which is generated from the oxidation of the initial furan compound. scispace.com

The efficiency of the furan-to-pyridine conversion is highly dependent on the reaction conditions. Researchers have explored various parameters to maximize the yield and selectivity for the desired hydroxypyridine product. These parameters include the choice of solvent, temperature, pressure, and the presence of catalysts.

For instance, reacting 2-acetylfuran (B1664036) with liquid ammonia in the presence of ammonium chloride as a catalyst has been shown to produce 2-methyl-3-hydroxypyridine. nii.ac.jp The reaction can be carried out with or without a solvent, and the yields of the pyridine derivative and a byproduct, 2-acetylpyrrole, are influenced by these conditions. nii.ac.jp The use of an autoclave to carry out the reaction under elevated temperature and pressure is also a common practice to drive the transformation. nii.ac.jp

The table below summarizes the impact of different reaction conditions on the yield of 2-methyl-3-hydroxypyridine from 2-acetylfuran.

| Reactants | Catalyst | Solvent | Temperature (°C) | Time (hr) | Yield of 2-methyl-3-hydroxypyridine |

| 2-Acetylfuran, Liquid NH₃ | NH₄Cl | None | 100 | 25 | Not specified |

| 2-Acetylfuran, Liquid NH₃ | None | Methanol | 100 | 15 | Not specified |

Data adapted from studies on the reaction of 2-acetylfuran with ammonia. nii.ac.jp

Catalyst-Mediated Syntheses

The use of catalysts is crucial in many synthetic routes for this compound to enhance reaction rates and improve selectivity. Both inorganic and organic acid salts have been effectively employed for this purpose.

Inorganic acid salts, such as ammonium phosphates, polyphosphates, and pyrophosphates, have been utilized as catalysts in the synthesis of hydroxypyridine derivatives from furan precursors. nii.ac.jp These catalysts facilitate the necessary bond cleavage and formation steps in the transformation of the furan ring into the pyridine ring. The acidic nature of these salts can promote the key condensation and cyclization reactions.

Organic acid salts, including toluenesulfonic acid and benzenesulfonic acid, also serve as effective catalysts in these synthetic pathways. Their strong acidic properties can accelerate the reaction, leading to higher yields and potentially milder reaction conditions compared to uncatalyzed processes. For example, p-toluenesulfonic acid has been used in the synthesis of related quinazolinone derivatives, which involves similar cyclization principles. mdpi.com

Heterogeneous Catalysis Approaches for Improved Efficiency

The pursuit of more efficient and sustainable chemical processes has led to the exploration of heterogeneous catalysts in the synthesis of pyridine derivatives. These catalysts, being in a different phase from the reactants, offer significant advantages, including simplified recovery and recycling, which reduces waste and cost. While specific literature on heterogeneous catalysis for this compound is nascent, broader research on pyridine synthesis provides a clear indication of effective strategies.

One promising approach involves the use of solid-supported metal catalysts. For instance, a bifunctional palladium-on-carbon catalyst supported on K-10 montmorillonite (B579905) clay (Pd/C/K-10) has been effectively used in a one-pot domino reaction to produce substituted pyridines. organic-chemistry.org This method combines the cyclization on the solid acid catalyst with subsequent dehydrogenation by palladium, often enhanced by microwave irradiation. organic-chemistry.org Another area of intense research is the use of magnetically recoverable nanocatalysts. rsc.org These catalysts, typically involving a magnetic core like iron(II,III) oxide (Fe₃O₄) coated with a catalytically active shell, allow for easy separation from the reaction mixture using an external magnet. rsc.org Examples include silica-coated Fe₃O₄ nanoparticles functionalized with acidic or basic groups, which have proven effective in multicomponent reactions for pyridine synthesis. rsc.org

Furthermore, metal oxides themselves can serve as robust heterogeneous catalysts. Rhodium oxide (Rh₂O₃), for example, has been identified as an active and stable catalyst for the hydrogenation of functionalized pyridines under mild conditions, a reaction type that can be crucial for creating specific substitution patterns or related saturated heterocycles. rsc.org

| Catalyst Type | Example | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Supported Noble Metal | Pd/C/K-10 Montmorillonite | Domino Cyclization-Oxidative Aromatization | Bifunctional, Microwave-compatible | organic-chemistry.org |

| Magnetic Nanocatalyst | Fe₃O₄@g–C₃N₄–SO₃H | One-pot Multicomponent Reaction | Easily recoverable, Usable in aqueous media | rsc.org |

| Metal Oxide | Rh₂O₃ | Pyridine Hydrogenation | Active under mild conditions, Commercially available | rsc.org |

| Supported Iridium | [Ir(cod)py][SZO] | Dearomative Hydroboration | Heterogeneous, Selective for dihydropyridine | nsf.gov |

Solvent Systems in Synthetic Protocols

The choice of solvent is a critical factor in developing sustainable synthetic methods. Traditional reliance on volatile and often toxic organic solvents is being challenged by greener alternatives that reduce environmental impact and improve process safety.

Water is considered the ultimate green solvent due to its non-toxicity, availability, and non-flammability. Its application in organic synthesis, particularly for producing pyridine derivatives, is an active area of research. Multicomponent reactions, which are highly efficient, can often be performed in water, sometimes facilitated by ultrasonic irradiation. rsc.org For example, the synthesis of certain pyridine derivatives has been achieved through a one-pot reaction of aldehydes, ketones, malononitrile, and ammonium acetate (B1210297) in water under ultrasound, using a magnetically separable catalyst. rsc.org

Furthermore, key steps in multi-step syntheses can be designed to occur in aqueous media. The final step in the synthesis of 3,6-dihydroxypicolinic acid, a related hydroxypyridine, involves the hydrolysis of a sulfate (B86663) ester in heated water, followed by precipitation upon acidification. nih.gov Similarly, work-up procedures for pyridine syntheses often employ water to separate the product and remove inorganic byproducts, as seen in a patented method for 3-hydroxypyridine (B118123) production. google.com These examples underscore the potential for integrating aqueous steps into the synthesis of this compound to enhance its environmental profile.

Beyond water, other solvents are classified as "green" based on their derivation from renewable sources, biodegradability, and lower toxicity profile. Ethanol (B145695) is a prominent example, often used as a solvent in green chemistry approaches. nih.gov The synthesis of novel pyridinones has been successfully carried out in ethanol under microwave irradiation, which offers benefits of short reaction times and high yields. nih.gov General reviews on the green synthesis of pyridines consistently highlight the move away from hazardous solvents towards more benign alternatives like ethanol. researchgate.netnih.gov Pyridine itself, having a high boiling point and low volatility, can sometimes act as a greener solvent alternative, especially when it also participates in the reaction. biosynce.com The development of solvent- and halide-free methods represents an ideal scenario, where neat reactants are combined, often with a catalyst, to form the product directly, thus minimizing waste streams significantly. rsc.org

| Solvent | Reaction Example | Conditions | Sustainability Advantage | Reference |

|---|---|---|---|---|

| Water | Multicomponent synthesis of pyridine derivatives | Ultrasonic irradiation, Heterogeneous catalyst | Non-toxic, Non-flammable, Abundant | rsc.org |

| Ethanol | One-pot, four-component synthesis of pyridinones | Microwave irradiation | Renewable, Lower toxicity, Biodegradable | nih.gov |

| Solvent-free | C-H functionalization of pyridine N-oxides | Neat reactants | Atom-economical, Minimal waste | rsc.org |

Advanced and Emerging Synthetic Strategies

The field of organic synthesis is continually evolving, with new methodologies enabling the creation of complex molecules with high precision and efficiency. These advanced strategies are applicable to the synthesis of specifically substituted pyridines like this compound.

While this compound is achiral, the principles of stereoselective synthesis are crucial for creating more complex analogues or related compounds where chirality is a key feature. These methods allow for the control of the three-dimensional arrangement of atoms.

A powerful strategy for stereocontrol is the use of chiral auxiliaries, as exemplified by Evans chemistry. This approach was used in the stereoselective synthesis of (3S)- and (3R)-3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid, a molecule with a substituted hydroxylated aromatic ring. nih.gov An aldol (B89426) reaction involving a chiral oxazolidinone auxiliary allowed for the diastereoselective formation of the desired stereocenters. nih.gov Similarly, the stereocontrolled synthesis of amino acid components of natural products often relies on starting from a chiral precursor, such as Garner's aldehyde, to build subsequent stereocenters with high precision. elsevierpure.com

Biocatalysis offers a highly effective and green route to enantiomerically pure compounds. Enzymes, such as ketoreductases (KREDs), can perform reactions with exceptional stereo- and enantioselectivity under mild, aqueous conditions. A dynamic kinetic reduction (DKR) process catalyzed by KREDs has been used to synthesize all four possible stereoisomers of 3-hydroxyproline (B1217163) and 3-hydroxypipecolic acid from cyclic β-ketoesters. sci-hub.se This strategy highlights the power of enzymes to address significant challenges in stereoselective synthesis. sci-hub.se

| Methodology | Example Application | Key Feature | Reference |

|---|---|---|---|

| Chiral Auxiliary (Evans Chemistry) | Synthesis of (3S)- and (3R)-Hdp | Diastereoselective aldol reaction | nih.gov |

| Chiral Pool Synthesis | Synthesis of (2S,3R)- and (2S,3S)-ADHP | Use of Garner's aldehyde as a chiral starting material | elsevierpure.com |

| Biocatalysis (Dynamic Kinetic Reduction) | Synthesis of all stereoisomers of 3-hydroxyproline | Ketoreductase (KRED) enzymes for high stereoselectivity | sci-hub.se |

For industrial-scale production, transitioning from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and potential for automation. The synthesis of pyridine derivatives is well-suited to this technology.

The Bohlmann-Rahtz pyridine synthesis, a classical method, has been successfully adapted to a continuous flow system. interchim.fr Using a commercial flow reactor (FlowSyn™), a solution of the starting materials, an enamine ester and an alkynone, is pumped through a heated tubing reactor to produce the target pyridine carboxylate. This method faithfully reproduced the results of batch microwave-assisted synthesis but in a scalable, continuous manner, yielding the product in high purity and yield. interchim.fr This demonstrates that established pyridine syntheses can be modernized for larger-scale manufacturing, a principle directly applicable to the production of this compound.

Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-tert-butyl-6-methylpyridin-3-ol |

| 3-hydroxypyridine |

| Palladium |

| Iron(II,III) oxide (Fe₃O₄) |

| Rhodium oxide (Rh₂O₃) |

| Iridium |

| Ethanol |

| Malononitrile |

| Ammonium acetate |

| 3,6-dihydroxypicolinic acid |

| (3S)-3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid |

| (3R)-3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid |

| Garner's aldehyde |

| 3-hydroxyproline |

| 3-hydroxypipecolic acid |

| Ethyl 3-aminocrotonate |

| 1-Phenyl-2-propyn-1-one |

| Ethyl 2–methyl–6–phenylpyridine–3–carboxylate |

Microwave-Assisted and Photochemical Synthesis Routes

The application of microwave-assisted and photochemical techniques offers significant advantages in the synthesis of heterocyclic compounds, primarily through enhanced reaction rates, increased yields, and often milder reaction conditions compared to conventional heating methods.

Microwave-Assisted Synthesis: While specific literature detailing the microwave-assisted synthesis of this compound is not extensively documented, the principles of this technology are widely applied to structurally similar molecules. Microwave irradiation has proven effective in accelerating the synthesis of various nitrogen-containing heterocycles. For instance, the synthesis of N-sec/tert-butyl 2-arylbenzimidazole derivatives was achieved in high yields (85-96%) within very short reaction times (2-3.5 minutes) using focused microwave irradiation. nih.gov Similarly, various triazole derivatives have been synthesized efficiently under microwave conditions, with reaction times reduced from several hours to mere minutes and yields significantly improved. nih.govelsevierpure.com These examples strongly suggest the potential for developing a rapid and efficient microwave-assisted pathway for the synthesis of this compound, likely reducing thermal decomposition and by-product formation.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Related Heterocycles

| Compound Class | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 1,2,4-triazole derivatives | Conventional | 290 minutes | 78% | nih.gov |

| 1,2,4-triazole derivatives | Microwave | 10-25 minutes | 97% | nih.gov |

| N-substituted propenamide | Conventional | Several hours | - | nih.gov |

| N-substituted propenamide | Microwave | 33-90 seconds | 82% | nih.gov |

Photochemical Synthesis: Photochemical routes, which utilize light energy to drive chemical reactions, represent another advanced synthetic strategy. The photooxidation of a related hexahydroquinazolinone derivative, proceeding via a singlet oxygen ene reaction, has been reported to occur quantitatively. mdpi.com This highlights the precision of photochemical methods in targeting specific bonds and achieving unique transformations that may be difficult under thermal conditions. Although direct photochemical synthesis of this compound is not prominently described, the reactivity of the pyridine ring and its substituents could be exploited in photochemical cyclizations or functional group interconversions, offering a potential green chemistry approach to its synthesis.

Purity and Isolation Techniques in Synthesis

The isolation and purification of this compound from the crude reaction mixture is paramount to obtaining a product with the required specifications for its intended applications. This involves a multi-step process designed to remove unreacted starting materials, catalysts, and by-products.

Strategies for Minimizing By-product Formation

Minimizing the formation of impurities during the initial synthesis is the most effective strategy for simplifying purification. Key strategies include:

Stoichiometric Control: Precise control over the molar ratios of reactants is crucial to prevent side reactions, such as over-alkylation or the formation of polymeric materials.

Temperature and Pressure Regulation: In reactions conducted under elevated temperature and pressure, such as those in an autoclave, maintaining the optimal range is critical. google.com Deviations can lead to decomposition or alternative reaction pathways.

Catalyst Selection: The choice of catalyst can significantly influence the reaction's selectivity towards the desired product.

Reaction Time: Optimizing the reaction duration ensures maximum conversion of reactants without promoting the formation of degradation products that can occur with prolonged heating.

Optimized Isolation and Purification Methods (e.g., Crystallization, Filtration)

A combination of physical and chemical methods is employed to isolate and purify the target compound. A common and effective purification scheme, adapted from methodologies used for the closely related compound 2-ethyl-6-methyl-3-hydroxypyridine, involves several optimized steps. google.com

Initial Isolation: The crude technical product is typically isolated from the reaction mass by filtration. This is often followed by washing the filter cake with a suitable solvent, such as chilled acetone (B3395972) or methylene (B1212753) chloride, to remove soluble impurities. google.com

Reprecipitation via Salt Formation: A highly effective method for purification involves converting the hydroxypyridine base into its hydrochloride salt. The technical product is dissolved in an aqueous solution, and the pH is adjusted to 3.0 or lower by adding hydrochloric acid. google.com This converts the base into its more water-soluble hydrochloride salt, allowing for the removal of non-basic impurities by filtration.

Salting Out: The purified hydrochloride salt is then precipitated from the aqueous solution by "salting out," which involves adding a high concentration of a neutral salt like sodium chloride. google.com The solution is often cooled to a temperature between 5-10°C to maximize precipitation. Seeding with a small crystal of the pure product can be used to induce crystallization. google.com

Conversion back to Base and Final Crystallization: The isolated hydrochloride salt is redissolved in water, and the solution may be treated with activated carbon to remove colored impurities. The free base, this compound, is then precipitated by adding an alkaline agent (e.g., sodium hydroxide (B78521) solution) to raise the pH to at least 8.0. google.com The final pure product is collected by filtration, washed with water and a chilled organic solvent like isopropyl alcohol, and dried under vacuum. google.com

Crystallization is a key final step. The choice of solvent is critical; for related compounds, solvents like isopropyl alcohol, acetone, or mixtures such as ethyl acetate and diethyl ether have been used successfully for recrystallization to obtain high-purity crystalline products. google.comresearchgate.netorgsyn.org

Table 2: Key Parameters in the Purification of a Related Hydroxypyridine

| Step | Action | pH | Temperature | Purpose | Reference |

|---|---|---|---|---|---|

| Salt Formation | Add Hydrochloric Acid | ≤ 3.0 | Ambient | Convert base to soluble hydrochloride salt | google.com |

| Salting Out | Add Sodium Chloride, Cool | - | 5-10°C | Precipitate hydrochloride salt from solution | google.com |

Assessment of Purity and Content in Synthetic Products

A suite of analytical techniques is used to confirm the identity and determine the purity of the synthesized this compound.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing purity. A normal-phase HPLC method has been developed for the simultaneous analysis of various phenolic antioxidants, demonstrating its utility in separating structurally similar compounds. nih.gov Such a method could be adapted to quantify the main compound and detect trace impurities, offering high sensitivity and accuracy.

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is indispensable for structural elucidation and confirmation. The chemical shifts, splitting patterns, and integration of the signals provide a definitive fingerprint of the molecule. orgsyn.org

Melting Point Analysis: The melting point of a crystalline solid is a reliable indicator of purity. A sharp melting point range close to the literature value indicates a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition. nih.gov

The combination of these techniques provides a comprehensive profile of the synthetic product, ensuring it meets the required standards of purity and content, with some processes for related compounds achieving a final purity of 99.8%. google.com

Chemical Reactivity and Derivatization of 2 Tert Butyl 6 Methyl 3 Hydroxypyridine

Reactivity at the Pyridine (B92270) Ring

The reactivity of the pyridine ring in 2-tert-butyl-6-methyl-3-hydroxypyridine is influenced by the interplay of the activating hydroxyl group and the deactivating nature of the pyridine nitrogen. The bulky tert-butyl group and the methyl group also exert steric and electronic effects.

Electrophilic Aromatic Substitution Reactions

The hydroxyl group at the 3-position is a strong activating group and directs electrophiles to the ortho and para positions (positions 2, 4, and 6). However, the pyridine nitrogen is electron-withdrawing and deactivates the ring towards electrophilic attack, particularly at the 2-, 4-, and 6-positions. In the case of this compound, the 2- and 6-positions are already substituted. Therefore, electrophilic substitution is expected to occur at the 4- or 5-position. The combined activating effect of the hydroxyl group and the methyl group, along with the deactivating effect of the pyridine nitrogen, makes the prediction of the major product complex and often requires experimental verification.

General principles suggest that the hydroxyl group's directing effect would favor substitution at the 4-position. The bulky tert-butyl group at the 2-position may sterically hinder attack at the adjacent 3- and 4-positions to some extent.

| Reaction | Reagents | Expected Product(s) | Notes |

| Nitration | HNO₃/H₂SO₄ | 4-Nitro-2-tert-butyl-6-methyl-3-hydroxypyridine and/or 5-Nitro-2-tert-butyl-6-methyl-3-hydroxypyridine | Harsh conditions are typically required for the nitration of pyridines. The precise regioselectivity would need to be determined experimentally. |

| Halogenation | Br₂/FeBr₃ or NBS | 4-Bromo-2-tert-butyl-6-methyl-3-hydroxypyridine and/or 5-Bromo-2-tert-butyl-6-methyl-3-hydroxypyridine | N-Bromosuccinimide (NBS) is a milder reagent for the bromination of activated aromatic rings and could favor specific isomers. chemicalbook.com |

| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid and/or this compound-5-sulfonic acid | The reaction is often reversible and may be subject to thermodynamic control. |

| Friedel-Crafts Alkylation/Acylation | R-Cl/AlCl₃ or RCOCl/AlCl₃ | Generally not successful | The nitrogen atom of the pyridine ring complexes with the Lewis acid catalyst, deactivating the ring towards Friedel-Crafts reactions. |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) on the pyridine ring typically occurs at the 2-, 4-, and 6-positions, especially if a good leaving group is present. In this compound, there are no inherent leaving groups on the ring. Therefore, direct nucleophilic aromatic substitution is unlikely under standard conditions.

For SNAr to occur, a substituent would first need to be introduced that can act as a leaving group, such as a halogen. The reaction would then proceed via an addition-elimination mechanism.

Oxidation Reactions of the Pyridine Nucleus

Reduction Chemistry of the Aromatic Ring

The pyridine ring can be reduced to a piperidine (B6355638) ring via catalytic hydrogenation. This reaction typically requires high pressure and temperature, along with a suitable catalyst such as platinum, palladium, or rhodium. The substituents on the ring can affect the ease of reduction.

| Reaction | Reagents | Product |

| Catalytic Hydrogenation | H₂, Pt/C or Rh/C, high pressure | 2-tert-Butyl-6-methylpiperidine-3-ol |

Functionalization of the Hydroxyl Group

The hydroxyl group at the 3-position behaves as a typical phenolic hydroxyl group, allowing for various derivatization reactions.

Etherification and Esterification Reactions

Etherification: The hydroxyl group can be converted to an ether through reactions such as the Williamson ether synthesis. researchgate.netnih.gov This involves deprotonation of the hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Reaction Scheme:

this compound + Base (e.g., NaH) → 2-tert-butyl-6-methyl-3-pyridyloxide

2-tert-butyl-6-methyl-3-pyridyloxide + R-X → 3-Alkoxy-2-tert-butyl-6-methylpyridine + NaX

| Alkylating Agent (R-X) | Base | Expected Product |

| Methyl iodide (CH₃I) | Sodium hydride (NaH) | 3-Methoxy-2-tert-butyl-6-methylpyridine |

| Ethyl bromide (CH₃CH₂Br) | Potassium carbonate (K₂CO₃) | 3-Ethoxy-2-tert-butyl-6-methylpyridine |

Esterification: The hydroxyl group can be readily esterified by reaction with acylating agents such as acid chlorides or acid anhydrides, often in the presence of a base like pyridine or triethylamine (B128534) to neutralize the HCl or carboxylic acid byproduct.

Reaction with Acid Chloride: this compound + RCOCl → 2-tert-butyl-6-methyl-3-pyridyl ester + HCl

Reaction with Acid Anhydride: this compound + (RCO)₂O → 2-tert-butyl-6-methyl-3-pyridyl ester + RCOOH

| Acylating Agent | Base | Expected Product |

| Acetyl chloride | Pyridine | 2-tert-Butyl-6-methyl-3-pyridyl acetate (B1210297) |

| Benzoyl chloride | Triethylamine | 2-tert-Butyl-6-methyl-3-pyridyl benzoate |

| Acetic anhydride | (catalytic) DMAP | 2-tert-Butyl-6-methyl-3-pyridyl acetate |

Formation of Nitrogen-Containing Derivatives (e.g., Carbaminates)

The pyridine nitrogen and the hydroxyl group are primary sites for derivatization to form various nitrogen-containing compounds. One notable class of such derivatives is carbamates. The synthesis of carbamate (B1207046) derivatives of pyridines, such as tert-butyl (3-hydroxypyridin-2-yl)carbamate, involves the reaction of a hydroxyl-substituted pyridine with a carbamoylating agent. sigmaaldrich.comchemscene.com These reactions typically proceed under mild conditions and can lead to products with altered solubility, stability, and biological activity profiles. For instance, the introduction of a tert-butoxycarbonyl (Boc) group can serve as a protecting group in multi-step syntheses. nih.gov

Another approach to forming nitrogen-containing derivatives is through isotopic labeling. Pyridine derivatives labeled with Nitrogen-15 can be synthesized from the corresponding pyrylium (B1242799) salts by reacting them with ¹⁵NH₄Cl. nih.gov This method has been successfully applied to produce 2,6-di-tert-butylpyridine (B51100) with a high conversion rate, demonstrating a viable pathway for introducing isotopic labels for use in mechanistic studies and NMR spectroscopy. nih.gov

Chelation and Complexation with Metal Ions (Coordination Chemistry)

The 3-hydroxypyridine (B118123) moiety is a classic bidentate O,O-donor ligand, making this compound and its derivatives excellent chelating agents for a variety of metal ions. mdpi.com This chelating ability is particularly pronounced for hard metal ions like iron(III). mdpi.commdpi.com The ortho-positioning of the keto and hydroxyl groups in the tautomeric hydroxypyridinone form allows for the formation of highly stable five-membered chelate rings with metal cations. mdpi.com

The coordination chemistry of hydroxypyridinone-based ligands is extensive, with applications ranging from the treatment of metal overload to the development of new catalysts and materials. mdpi.commdpi.com The stability and redox properties of the resulting metal complexes are crucial for their intended applications. For example, the chelation of iron can either lead to antioxidant effects by sequestering the metal ion and preventing it from participating in Fenton-like reactions, or it can result in pro-oxidant activity if the complex itself can redox cycle and generate reactive oxygen species. mdpi.com The substituents on the pyridine ring, such as the tert-butyl and methyl groups, can influence the electronic properties and steric environment of the metal-binding site, thereby tuning the properties of the metal complex. mdpi.com

The design of polydentate ligands incorporating the hydroxypyridinone unit can lead to enhanced affinity and selectivity for specific metal ions. For instance, linking multiple hydroxypyridinone moieties to a central anchor can create hexadentate chelators with a high affinity for trivalent metal ions. researchgate.net

Reactivity of the Alkyl Substituents

The tert-butyl and methyl groups attached to the pyridine ring are not merely passive substituents; they can also participate in chemical reactions, offering further avenues for the functionalization of the molecule.

Reactions Involving the Methyl Group (e.g., Benzylic Functionalization)

The methyl group at the 6-position of the pyridine ring is more susceptible to functionalization compared to the tert-butyl group. The protons on the methyl group are benzylic-like and can be involved in radical reactions or deprotonation-substitution sequences. For example, iron-catalyzed reactions have been shown to generate methyl radicals from precursors under mild conditions, which can then participate in further reactions like carboazidation of alkenes. mdpi.com While not directly demonstrated on this compound, this suggests that similar radical-based strategies could be employed for the functionalization of its methyl group.

Oxidative reactions can also target the methyl group. For instance, the use of oxidants like tert-butyl hydroperoxide (TBHP) in the presence of a suitable catalyst can lead to the oxidation of benzylic C-H bonds. organic-chemistry.org Such reactions could potentially convert the methyl group into a hydroxymethyl, formyl, or carboxyl group, thereby introducing new functionalities into the molecule.

Synthesis and Characterization of Novel Derivatives

The synthesis of novel derivatives of this compound is driven by the desire to create molecules with specific, improved, or entirely new properties.

Design Principles for Derivatives with Tailored Properties

The design of new derivatives is a rational process based on established structure-activity relationships. Key design principles include:

Tuning Metal Chelation: For applications in metal sequestration or catalysis, the electronic and steric properties of the ligand can be modified. Introducing electron-donating or electron-withdrawing groups to the pyridine ring can alter the pKa of the hydroxyl group and the redox potential of the metal complex. The size and shape of the substituents can also influence the coordination geometry and selectivity for specific metal ions. mdpi.commdpi.com

Modifying Physicochemical Properties: The solubility, lipophilicity, and membrane permeability of the molecule can be tailored by introducing or modifying functional groups. For example, the synthesis of ester or ether derivatives of the hydroxyl group can increase lipophilicity.

Introducing New Reactive Sites: The synthesis of derivatives with additional functional groups, such as amines, carboxylic acids, or alkynes, opens up possibilities for further conjugation to other molecules, including polymers, biomolecules, or surfaces. This is a key strategy for the development of bifunctional chelators or targeted probes. researchgate.net

Enhancing Specific Activities: For applications where the molecule has a known biological or chemical activity, derivatives are designed to enhance this activity. This can involve optimizing the shape of the molecule to better fit a biological target or improving its stability under specific conditions. Research into derivatives of related compounds, such as 2-ethyl-6-methyl-3-hydroxypyridine, has shown that small changes in the alkyl substituents can significantly impact their pharmacological profiles, including antioxidant and anti-arrhythmic properties. nih.govnih.gov

The synthesis and characterization of these novel derivatives rely on a combination of modern synthetic organic chemistry techniques and advanced analytical methods, such as NMR spectroscopy, mass spectrometry, and X-ray crystallography, to confirm their structure and purity.

Exploration of Structure-Reactivity Relationships within Derivative Series

While specific comprehensive studies on the structure-reactivity relationships of a wide range of this compound derivatives are not extensively documented in publicly available literature, general principles of structure-activity relationships (SAR) for phenolic and pyridine compounds can be applied to predict the potential effects of derivatization.

The antioxidant activity of phenolic compounds is a well-studied area, and QSAR studies have revealed key structural features that influence this activity. nih.govjocpr.comscienceopen.com For derivatives of this compound, modifications would primarily involve the hydroxyl group, which is crucial for radical scavenging activity.

Key Predicted Structure-Reactivity Trends for Derivatives:

| Derivative Type | Structural Modification | Predicted Impact on Reactivity/Activity | Rationale |

| Ethers | Alkylation of the 3-hydroxyl group | Decrease in antioxidant activity | The free hydroxyl group is essential for hydrogen atom donation to scavenge free radicals. Masking this group as an ether would diminish this capability. |

| Esters | Acylation of the 3-hydroxyl group | Potential for prodrug activity; antioxidant activity may be restored upon hydrolysis | The ester itself is less active, but in biological systems, it might be hydrolyzed back to the active phenolic form. The rate of hydrolysis would depend on the nature of the acyl group. |

| Ring-Substituted Derivatives | Introduction of additional substituents on the pyridine ring | Modulation of electronic and steric properties | Electron-donating groups could enhance antioxidant activity by stabilizing the resulting phenoxyl radical. Conversely, electron-withdrawing groups might decrease it. The position of the new substituent would also be critical. |

It is important to note that these are predicted trends based on general principles of SAR in related compound classes. nih.govjocpr.comscienceopen.com Detailed experimental studies would be necessary to confirm these relationships for specific derivatives of this compound.

Polymerization and Supramolecular Assembly Applications

The unique structural features of this compound suggest its potential as a monomer in polymerization and as a building block in supramolecular chemistry.

Polymerization:

While direct polymerization of this compound has not been specifically reported, the presence of the reactive hydroxyl group and the aromatic pyridine ring opens up possibilities for its incorporation into polymer backbones. For instance, it could potentially be used in condensation polymerization reactions where the hydroxyl group reacts with a suitable comonomer.

A study on the synthesis of polymers containing 3-hydroxypyridin-4-one ligands for iron overload treatment demonstrated that pyridinone-containing monomers can be polymerized. nih.gov Although a different isomer, this research indicates the general feasibility of polymerizing functionalized hydroxypyridines. The bulky tert-butyl group in this compound would likely impart specific properties to the resulting polymer, such as increased solubility in organic solvents and altered thermal properties, but it might also introduce steric challenges during the polymerization process. upenn.edu

Supramolecular Assembly:

The hydroxyl group and the nitrogen atom of the pyridine ring in this compound are capable of forming hydrogen bonds, making the molecule a potential tecton for supramolecular assembly. The formation of well-defined, ordered structures through non-covalent interactions is a key aspect of supramolecular chemistry.

Substituted quinolines, which share the pyridine and an aromatic ring system, have been shown to form fascinating supramolecular architectures through various interactions, including hydrogen bonding and π-π stacking. nih.gov The specific substitution pattern on this compound, with its bulky tert-butyl group, would be expected to play a significant role in directing the formation of supramolecular structures, potentially leading to unique crystal packing and host-guest properties. Research on other pyridine-type ligands in coordination complexes has also highlighted their role in constructing diverse supramolecular frameworks. mdpi.com

Biomolecular Interactions and in Vitro Activity of 2 Tert Butyl 6 Methyl 3 Hydroxypyridine Non Clinical Focus

Investigation of Ligand-Protein Interactions

The direct interaction of 2-tert-butyl-6-methyl-3-hydroxypyridine with specific protein targets is an area of growing interest, particularly due to its listed synonyms "IRP-1" and "IRP-3" in chemical databases, which suggest a potential relationship with Iron Regulatory Proteins (IRPs). nih.gov IRPs are central to cellular iron homeostasis, and the binding of a small molecule could have significant implications for their regulatory functions.

Binding Kinetics and Thermodynamics with Specific Protein Targets (e.g., Iron Regulatory Proteins)

While the synonym designation points towards an interaction with Iron Regulatory Proteins (IRP1 and IRP2), specific quantitative data on the binding kinetics (kon, koff) and thermodynamics (ΔG, ΔH, ΔS) of this compound with these proteins are not extensively documented in publicly available literature. However, the study of structurally related 3-hydroxypyridine (B118123) derivatives, such as emoxypine, has shown that these molecules can enhance ligand-receptor interactions, suggesting a capacity to bind to protein targets. nih.gov The iron-chelating properties observed in vitro for emoxypine also hint at a potential interaction with iron-containing proteins or proteins involved in iron metabolism. nih.gov

Table 1: Postulated Interaction Profile of this compound with Iron Regulatory Proteins

| Parameter | Postulated Interaction with IRPs | Rationale based on Structurally Similar Compounds |

| Binding Affinity (Kd) | Data not available | Emoxypine, a related compound, enhances ligand-receptor binding, suggesting favorable interactions. nih.gov |

| Thermodynamic Drivers | Data not available | The iron-chelating nature of related compounds suggests potential for enthalpically driven interactions. nih.gov |

Induced Conformational Changes in Target Proteins Upon Ligand Binding

The binding of a ligand to a protein often induces conformational changes that can alter the protein's activity or its interaction with other molecules. For 3-hydroxypyridine derivatives like emoxypine, it has been reported that they can induce allosteric changes in receptor conformation. nih.gov This suggests that this compound, upon binding to a target protein such as an IRP, could similarly trigger structural rearrangements. Such changes could, for example, affect the ability of IRPs to bind to iron-responsive elements (IREs) in messenger RNA, thereby modulating the translation of proteins involved in iron metabolism.

Effects on Protein Dimerization and Oligomerization States

The oligomeric state of a protein can be crucial for its function. While direct evidence of this compound affecting protein dimerization or oligomerization is not available, the potential for induced conformational changes implies a possible downstream effect on these states. If the compound binds at an interface between protein subunits or induces a conformational change that exposes or hides dimerization domains, it could either promote or inhibit the formation of protein complexes.

Enzymatic Activity Modulation (In Vitro Studies)

In vitro studies on the broader class of 3-hydroxypyridine derivatives have demonstrated their capacity to modulate the activity of various enzyme systems. These effects are often linked to their antioxidant and membrane-stabilizing properties.

Inhibition and Activation Mechanisms of Enzyme Systems

Research on emoxypine has shown that it can influence the activity of several enzymes. For instance, it has been observed to increase the activity of antioxidant enzymes like superoxide (B77818) dismutase. wikipedia.org Conversely, it can inhibit enzymes such as phosphodiesterase and adenylate cyclase. wikipedia.org The mechanisms behind these modulations are thought to involve the compound's ability to interact with the enzyme's microenvironment, potentially through its antioxidant properties or by affecting membrane-bound enzyme conformations. nih.govwikipedia.org

Table 2: In Vitro Enzymatic Modulation by 3-Hydroxypyridine Derivatives (e.g., Emoxypine)

| Enzyme | Observed Effect | Potential Mechanism of Action | Reference |

| Superoxide Dismutase | Activation | Antioxidant properties, reduction of oxidative stress on the enzyme. | wikipedia.org |

| Phosphodiesterase | Inhibition | Modulation of membrane-bound enzyme activity. | wikipedia.org |

| Adenylate Cyclase | Inhibition | Modulation of membrane-bound enzyme activity. | wikipedia.org |

Allosteric Modulation and Active Site Interactions

The reported ability of emoxypine to induce allosteric changes in receptor conformation suggests that this compound could act as an allosteric modulator of certain enzymes. nih.gov Allosteric modulation involves binding to a site distinct from the active site, which then influences the enzyme's catalytic activity. This can be a more subtle and regulated way of controlling enzyme function compared to direct competitive inhibition at the active site. The modulation of membrane-bound enzymes like phosphodiesterase and adenylate cyclase by emoxypine could be an example of such allosteric regulation, where the compound alters the enzyme's conformation by partitioning into the cell membrane. wikipedia.org

In Vitro Antioxidant and Radical Scavenging Mechanisms

The antioxidant potential of this compound is rooted in its chemical structure, specifically the presence of a hydroxyl group on the pyridine (B92270) ring. This functional group enables the molecule to participate in various antioxidant activities, including the direct scavenging of free radicals, the chelation of pro-oxidant metal ions, and the inhibition of lipid peroxidation. These mechanisms are critical in mitigating oxidative stress at a cellular level.

Direct Radical Scavenging Assays (e.g., DPPH, ABTS)

Direct radical scavenging is a primary mechanism by which antioxidants neutralize the harmful effects of free radicals. Assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assays are commonly employed to evaluate this activity in vitro. mdpi.com

In the DPPH assay, an antioxidant molecule donates a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically. nih.gov The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by an antioxidant, leading to a loss of color. mdpi.com The efficacy of the antioxidant is often expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals. While specific IC50 values for this compound are not extensively documented in publicly available literature, studies on analogous 3-hydroxypyridine derivatives suggest that the presence and position of substituents on the pyridine ring significantly influence the radical scavenging activity.

Table 1: Common In Vitro Radical Scavenging Assays

| Assay | Principle | Measured Outcome |

| DPPH | Hydrogen atom donation from the antioxidant to the stable DPPH radical. | Decrease in absorbance at ~517 nm. |

| ABTS | Electron donation from the antioxidant to the pre-formed ABTS radical cation. | Decrease in absorbance at ~734 nm. |

Chelation of Pro-oxidant Metal Ions

Transition metals, such as iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺), can act as pro-oxidants by catalyzing the formation of highly reactive hydroxyl radicals via the Fenton and Haber-Weiss reactions. Chelating agents can sequester these metal ions, rendering them inactive and thereby preventing the initiation of oxidative damage. The 3-hydroxypyridine structure possesses potential metal-chelating capabilities.

The regulation of iron homeostasis in cells is a complex process involving iron regulatory proteins (IRPs), such as IRP1. nih.govnih.gov Alterations in the binding activity of IRP1 can indicate changes in the cellular "labile iron pool." nih.gov While direct studies on the chelation activity of this compound are limited, its structural similarity to other known iron chelators suggests a potential to interact with and neutralize pro-oxidant metal ions. This interaction would involve the formation of a stable complex with the metal ion, preventing it from participating in redox cycling. cambridge.org

Inhibition of Lipid Peroxidation in Cell-Free Systems

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs) in cell membranes. This process, often initiated by free radicals, leads to cellular damage. Antioxidants can inhibit lipid peroxidation by either scavenging the initiating radicals or by breaking the chain reaction of peroxidation.

In cell-free systems, lipid peroxidation can be induced and the inhibitory effect of antioxidants can be measured. For instance, in a linoleic acid emulsion, the rate of peroxidation can be monitored in the presence and absence of the antioxidant compound. mdpi.com The antioxidant molecule can interrupt the propagation of lipid peroxyl radicals (LOO•), thereby terminating the chain reaction. acs.org The bulky tert-butyl group on the pyridine ring of this compound may enhance its lipid solubility, potentially increasing its efficacy in protecting lipid membranes from peroxidation.

Cellular Pathway Modulation in Controlled In Vitro Models (Excluding Human Clinical Context)

Beyond direct antioxidant actions, this compound may exert its effects through the modulation of intracellular signaling pathways and gene expression, which are critical in the cellular response to oxidative stress.

Analysis of Signaling Pathway Interactions (e.g., Kinase cascades)

Modulation of Gene Expression in Model Cell Lines

The cellular defense against oxidative stress involves the transcriptional upregulation of a suite of protective genes. A key regulator of this response is the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2). Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their expression.

While studies specifically investigating the effect of this compound on gene expression are not widely published, the impact of other antioxidants on the Nrf2-ARE pathway is well-documented. It is conceivable that this compound could influence the expression of genes involved in iron metabolism, such as ferritin and transferrin receptor, through its potential effects on iron-regulatory proteins like IRP1. mdpi.com Changes in IRP1 activity in response to altered iron levels can post-transcriptionally regulate the expression of these genes. acs.org Further research using model cell lines, such as human hepatoma (HepG2) or neuroblastoma cells, would be necessary to elucidate the specific effects of this compound on gene expression profiles. nih.gov

Membrane Interactions and Permeability Studies

The ability of a chemical compound to interact with and permeate cellular membranes is a critical determinant of its biological activity. This section explores the available non-clinical, in vitro data regarding the membrane interactions and permeability of this compound.

Detailed experimental studies specifically investigating the direct interaction of this compound with biological or artificial membranes, such as lipid bilayers, are not extensively documented in publicly available scientific literature. Similarly, specific in vitro permeability assays, for instance, using cell-based models like Caco-2 or parallel artificial membrane permeability assays (PAMPA), for this particular compound are not readily found.

However, insight into its potential membrane-permeating capabilities can be inferred from its physicochemical properties. A key indicator in this regard is the compound's lipophilicity, which is often expressed as the logarithm of the partition coefficient (logP). A computed value for the XLogP3 of this compound is available, which provides a theoretical measure of its lipophilicity. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO | PubChem nih.gov |

| Molecular Weight | 165.23 g/mol | PubChem nih.gov |

| XLogP3 | 2.6 | PubChem nih.gov |

The XLogP3 value of 2.6 suggests that this compound possesses a moderate degree of lipophilicity. nih.gov Compounds with positive logP values are generally more soluble in lipids than in water, a characteristic that often correlates with an enhanced ability to partition into and diffuse across the lipid bilayer of cellular membranes. This is a fundamental aspect of the "Rule of Five," which predicts that compounds with a logP not exceeding 5 are more likely to have good membrane permeability.

While direct experimental evidence is lacking, the calculated lipophilicity of this compound suggests a propensity to associate with the lipid components of cellular membranes. Such interactions are often a prerequisite for passive diffusion across the membrane, a common mechanism for the cellular uptake of small molecules.

Applications and Future Research Directions of 2 Tert Butyl 6 Methyl 3 Hydroxypyridine

A Versatile Building Block in Organic Synthesis

The strategic placement of functional groups on the pyridine (B92270) ring of 2-tert-butyl-6-methyl-3-hydroxypyridine makes it a valuable precursor in the synthesis of more complex molecular architectures.

Precursor in the Synthesis of Complex Heterocycles

The reactivity of the hydroxyl group and the potential for substitution on the pyridine ring allow this compound to serve as a starting material for the construction of various heterocyclic systems. While direct examples of its use are still emerging in literature, the principles of pyridine chemistry suggest its utility in synthesizing fused heterocyclic systems and other complex scaffolds. The synthesis of related pyridine derivatives, such as substituted 2-hydroxypyridines, often involves multi-step processes where a precursor with similar functionalities is key. google.com

Building Block for Functional Materials

The combination of a pyridine core, a hydroxyl group, and a bulky tert-butyl group makes this compound an attractive building block for functional materials. The pyridine unit can act as a ligand for metal ions, while the hydroxyl group provides a site for further chemical modification, such as esterification or etherification, to tune the material's properties.

| Property | Potential Application Area | Relevant Findings on Related Compounds |

| Ligand for Metal Ions | Catalysis, Sensors | Pyridine derivatives are widely used as ligands in transition metal catalysis. |

| Reactive Hydroxyl Group | Polymer Synthesis, Drug Delivery | Hydroxyl groups are common handles for attaching molecules to polymer backbones or for creating prodrugs. |

| Steric Bulk | Control of Molecular Packing, Enhanced Solubility | The tert-butyl group can influence the solid-state structure and solubility of derived materials. |

Potential in Advanced Materials Science

The unique electronic and structural properties of this compound make it a promising candidate for incorporation into advanced materials with tailored functionalities.

Incorporation into Polymer Architectures

Research on related sterically hindered pyridines has demonstrated their successful incorporation into polymeric structures. For instance, 2,6-di-tert-butyl-4-methylpyridine (B104953) has been attached to a polymer backbone, creating a non-nucleophilic basic polymer with applications in specialized chemical reactions. This suggests that this compound could be similarly polymerized or grafted onto existing polymers to create functional materials with unique acid-base or chelating properties. The development of multi-functional block copolymers through techniques like Atom Transfer Radical Polymerization (ATRP) highlights the potential for creating complex polymer architectures from functional monomers. researchgate.net

Development of Sensors and Optoelectronic Devices

Pyridine-based compounds are known to exhibit interesting photophysical properties, making them suitable for applications in sensors and optoelectronics. Coupled tert-butyl pyridine derivatives, for example, have been investigated as metal ion activity inhibitors in solar cells, leading to improved performance. google.com The hydroxyl group on this compound could be functionalized with chromophores or other photoactive units to develop new sensors or materials for optoelectronic devices. The use of versatile multi-functional block copolymers in volatile organic compound (VOC) sensors further underscores the potential of such tailored polymeric materials. researchgate.net

Catalytic Applications in Chemical Processes

The pyridine nitrogen atom in this compound can act as a ligand for metal catalysts, and the phenolic hydroxyl group can also participate in catalytic cycles. While specific catalytic applications of this exact compound are not yet widely reported, the broader class of substituted pyridines and phenols is extensively used in catalysis. The steric hindrance provided by the tert-butyl group can influence the selectivity of catalytic reactions by controlling the access of substrates to the active site. This feature is highly desirable in designing catalysts for specific transformations.

| Catalyst Type | Potential Reaction | Role of the Pyridine Derivative |

| Metal Complex | Oxidation, Reduction, Cross-coupling | Ligand to stabilize and modulate the reactivity of the metal center. |

| Organocatalyst | Asymmetric Synthesis | Chiral scaffold or basic catalyst. |

Ligand Design for Metal-Catalyzed Reactions

The molecular architecture of this compound makes it a promising candidate for ligand design in metal-catalyzed reactions. The pyridine nitrogen and the adjacent hydroxyl group can act as a bidentate chelate, binding to a metal center. This structure is analogous to the well-studied hydroxypyridinone (HOPO) family, which are known for their strong chelation properties with hard metal ions. researchgate.net The bulky tert-butyl group at the 2-position provides significant steric hindrance around the metal's coordination sphere. This can be strategically used to influence the selectivity of catalytic reactions, control the access of substrates to the active site, and stabilize low-coordinate metal complexes.

Furthermore, the hydroxypyridine moiety has the potential to act as a "redox non-innocent" ligand. Such ligands can participate directly in redox processes, meaning the oxidation state of the ligand itself can change during a reaction. mdpi.com This property has been explored in complexes with ligands like N,N′-bis(3,5-di-tertbutyl-2-hydroxy-phenyl)-1,2-phenylenediamine, which can exist in multiple oxidation states. mdpi.com The ability of the 3-hydroxypyridine (B118123) fragment to be oxidized could allow it to store and transfer electrons, opening up novel catalytic cycles for challenging transformations. The utility of substituted pyridine scaffolds is well-established; for instance, pincer-type ligands such as 2,6-bis(di-tert-butylphosphinomethyl)pyridine have been successfully incorporated into ruthenium complexes for efficient hydrogenation and dehydrogenation reactions. researchgate.net

Organocatalytic Roles

Beyond its use with metals, this compound has potential as an organocatalyst, primarily due to its structural similarity to sterically hindered phenols like 2,6-di-tert-butyl-4-methylphenol (BHT). mdpi.com Hindered phenols are widely used as radical scavengers and antioxidants. The mechanism involves the donation of the phenolic hydrogen atom to quench a radical species, forming a stable phenoxyl radical that is sterically protected from participating in further propagation steps.

Similarly, the hydroxyl group on the pyridine ring of this compound can function as a hydrogen-atom donor. The presence of the large tert-butyl group would sterically shield the resulting pyridinoxy radical, enhancing its stability and preventing it from initiating undesired side reactions. This suggests a potential application for the compound as a stabilizing agent or a control element in radical-mediated polymerization or other radical chain reactions. mdpi.com

Unexplored Reactivity and Derivatization Opportunities

The structure of this compound offers several avenues for further chemical modification to create a library of new derivatives with tailored properties.

Modification of the Hydroxyl Group: The hydroxyl group is a prime target for derivatization. It can undergo etherification or esterification to modulate its electronic properties, steric bulk, and coordinating ability. For example, converting the hydroxyl to a methoxy (B1213986) group would remove its ability to act as a hydrogen-bond donor but retain the nitrogen as a coordination site.

Functionalization of the Methyl Group: The methyl group at the 6-position is another site for potential reactions. In related pyridine systems, methyl groups can be activated for condensation reactions with aldehydes or other electrophiles, especially when the pyridine ring is rendered more electron-deficient. mdpi.com This could be a route to synthesize more complex, multidentate ligands.

Ring Modification: The electron-rich pyridine ring itself could be susceptible to electrophilic substitution or oxidation under specific conditions, similar to the photooxidation observed in related heterocyclic systems. nih.gov Exploring these reactions could yield novel functionalized pyridine cores.

Advancements in Analytical Methodologies for Detection and Quantification

The detection and quantification of this compound and its derivatives rely on a suite of modern analytical techniques. For monitoring its synthesis, standard chromatographic methods such as Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are effective. google.comgoogle.com For structural confirmation and purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are indispensable tools. bldpharm.com

Advanced mass spectrometry (MS) techniques are particularly powerful for its identification, especially in complex mixtures. High-resolution mass spectrometry can determine its exact mass, confirming its elemental composition (C₁₀H₁₅NO). nih.gov Furthermore, ion mobility-mass spectrometry, which separates ions based on their size and shape, can be aided by predicted collision cross-section (CCS) values. These values provide an additional layer of identification confidence.

| Adduct Ion | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 166.12265 | 136.3 |

| [M+Na]⁺ | 188.10459 | 145.3 |

| [M-H]⁻ | 164.10809 | 138.0 |

| [M+K]⁺ | 204.07853 | 143.2 |

Data sourced from PubChemLite. uni.lu The predicted Collision Cross Section (CCS) values are calculated for different ionized forms (adducts) of the molecule.

Green Chemistry Perspectives in its Synthesis and Application

Applying the principles of green chemistry to the lifecycle of this compound involves improving both its synthesis and its use. Future research could focus on developing synthetic routes that avoid harsh conditions or hazardous reagents. For instance, processes utilizing aqueous micellar aggregates or catalytic oxidation systems (e.g., Cu/TEMPO) could offer greener alternatives to traditional methods. google.com

In its application, the use of this compound as a catalyst—either in a metal complex or as an organocatalyst—is inherently aligned with green chemistry's goal of atom economy and efficiency. researchgate.netmdpi.com If the catalyst demonstrates high turnover numbers and can be recycled and reused, it would significantly reduce waste and energy consumption compared to stoichiometric reagents. Developing systems where the catalyst can be easily separated from the product mixture, for example through immobilization on a solid support, would further enhance its green credentials.

Integration into Interdisciplinary Research Areas

The versatile chemical nature of this compound allows for its integration into a wide range of scientific fields:

Materials Science: Its potential as a redox-active ligand could be exploited in the design of novel molecular switches, sensors, or magnetic materials where the electronic state of the complex can be tuned. mdpi.com

Industrial Chemistry: As a robust ligand for catalysis, it could be applied to large-scale chemical manufacturing, improving the efficiency and selectivity of processes for producing fine chemicals and pharmaceuticals. researchgate.net

Biochemistry and Food Chemistry: Its antioxidant properties, analogous to hindered phenols, suggest potential applications as a stabilizer in biological samples or as an additive to prevent oxidative degradation in polymers and other materials. mdpi.com

Analytical Chemistry: The development of sensitive detection methods for this compound and its derivatives contributes to the broader field of analytical science, particularly in areas requiring the identification of complex organic molecules. uni.lu

Q & A

Q. What are the recommended synthetic methodologies for 2-tert-Butyl-6-methyl-3-hydroxypyridine?

Synthesis of tert-butyl-substituted pyridines typically involves alkylation or coupling reactions. For example, tert-butyl groups can be introduced via Friedel-Crafts alkylation using tert-butyl halides or alcohols under acidic conditions. Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) with tert-butyl boronic esters may be employed. Purification via column chromatography and characterization using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) are critical to confirm structural integrity .

Q. How should researchers handle and store this compound to maintain stability?

Based on safety protocols for structurally similar pyridine derivatives, store the compound in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent oxidation or moisture absorption. Consult Safety Data Sheets (SDS) for specific hazards, and use personal protective equipment (PPE) during handling to avoid dermal/ocular exposure .

Q. What analytical techniques are essential for characterizing this compound?

Use a combination of ¹H/¹³C NMR (in deuterated solvents like DMSO-d6 or CDCl₃) to confirm substituent positions and tert-butyl group integration. Compare observed chemical shifts with literature values for tert-butylpyridine analogs. Mass spectrometry (EI or ESI) and FT-IR can validate molecular weight and functional groups (e.g., hydroxyl stretch at ~3200–3600 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR peak splitting) be resolved during structural analysis?

Contradictions may arise from dynamic effects (e.g., hindered rotation of the tert-butyl group). Perform variable-temperature NMR to observe coalescence of split peaks or use computational tools (DFT calculations) to model rotational barriers. Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What experimental strategies optimize the antioxidant activity of this compound in biological systems?

Design dose-response studies using in vitro assays (DPPH/ABTS radical scavenging) to quantify activity. Compare results with structurally related antioxidants (e.g., 3-hydroxypyridine derivatives). Mechanistic studies (e.g., ESR spectroscopy) can identify radical quenching pathways, while cell-based assays (e.g., ROS inhibition in macrophages) assess bioavailability .

Q. How do steric effects of the tert-butyl group influence regioselectivity in derivatization reactions?

The bulky tert-butyl group may hinder electrophilic substitution at the ortho position. Use computational modeling (e.g., molecular electrostatic potential maps) to predict reactive sites. Experimentally, monitor reaction outcomes (e.g., nitration or halogenation) under varying conditions (temperature, solvent polarity) to map steric vs. electronic influences .

Methodological Considerations

- Data Validation : Cross-reference spectral data with databases like PubChem (InChI Key: GUHILXQAZYYRQX-UHFFFAOYSA-N for analogs) to ensure consistency .

- Contradiction Analysis : Use multi-technique validation (e.g., NMR, HPLC, and XRD) to resolve discrepancies in reported properties .

- Biological Assays : Include positive controls (e.g., ascorbic acid for antioxidant studies) and statistical replicates to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.